Product packaging for (Z)-but-2-ene-1,4-diamine(Cat. No.:CAS No. 40794-72-7)

(Z)-but-2-ene-1,4-diamine

Cat. No.: B3190303
CAS No.: 40794-72-7
M. Wt: 86.14 g/mol
InChI Key: FPYGTMVTDDBHRP-UPHRSURJSA-N
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Description

Contextualization of Diamines and Unsaturated Frameworks in Chemical Research

Diamines are crucial in various fields. For instance, they are key monomers in the production of polyamides, a class of high-performance polymers. researchgate.net The presence of two amine functionalities allows for the formation of extensive hydrogen bonding networks, influencing the material properties of the resulting polymers. researchgate.net When a double bond is incorporated into the diamine structure, creating an unsaturated diamine, the molecule gains a degree of rigidity compared to its saturated counterparts. This structural constraint can enhance binding affinities to biological targets, a property exploited in medicinal chemistry. Unsaturated frameworks are also pivotal in various chemical transformations, including cycloaddition reactions and as ligands in catalysis. acs.orgoup.com

Historical Development and Evolution of Research on 1,4-Diamines

The study of 1,4-diamines has a long history, with early research focusing on the synthesis and properties of saturated diamines like putrescine (1,4-diaminobutane). These compounds were recognized for their biological roles, particularly in cell growth and proliferation. The development of synthetic methods for more complex diamines, including those with unsaturated backbones, expanded the scope of their applications. The mid-20th century saw the emergence of methods for synthesizing various diamine derivatives. Over the past few decades, research has increasingly focused on the stereoselective synthesis of diamines, aiming to control the spatial arrangement of the amino groups to achieve specific functionalities. kyoto-u.ac.jpacs.orgresearchgate.net This has been driven by the growing demand for enantiomerically pure compounds in the pharmaceutical and materials science industries.

Research Gaps and Unexplored Facets Pertaining to (Z)-but-2-ene-1,4-diamine

While research into diamines is extensive, specific areas concerning this compound remain underexplored. A significant portion of the existing literature focuses on the synthesis and application of its derivatives, particularly in the context of medicinal chemistry where it serves as a vector for drug delivery. lookchem.com However, there is a comparative lack of fundamental studies on the reactivity of the parent compound itself. The exploration of its coordination chemistry with a broader range of metal ions could unveil novel catalytic applications. Furthermore, its potential as a monomer in polymerization reactions to create new materials with unique properties warrants more in-depth investigation. The development of more efficient and sustainable synthetic routes to this compound is another area that could benefit from further research, as current methods can be complex.

Objectives and Scope of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to fully elucidate its chemical behavior and unlock its potential for various applications. This includes a systematic investigation of its reactivity in a range of organic transformations. A key area of focus is its use as a building block in the synthesis of complex molecules, such as macrocycles and other constrained architectures. Another important objective is to explore its utility in materials science, for example, by incorporating it into novel polymer backbones to modulate their thermal and mechanical properties. Furthermore, continued investigation into its biological activity and that of its derivatives is crucial for the development of new therapeutic agents. lookchem.com The scope of this inquiry is inherently interdisciplinary, bridging organic synthesis, coordination chemistry, materials science, and medicinal chemistry.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Boiling Point167.5 °C at 760 mmHg
Density0.901 g/cm³
Flash Point62 °C
XLogP3-1.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass86.084398327

Data sourced from LookChem lookchem.com and PubChem nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2 B3190303 (Z)-but-2-ene-1,4-diamine CAS No. 40794-72-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40794-72-7

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

(Z)-but-2-ene-1,4-diamine

InChI

InChI=1S/C4H10N2/c5-3-1-2-4-6/h1-2H,3-6H2/b2-1-

InChI Key

FPYGTMVTDDBHRP-UPHRSURJSA-N

SMILES

C(C=CCN)N

Isomeric SMILES

C(/C=C\CN)N

Canonical SMILES

C(C=CCN)N

Other CAS No.

40794-72-7

Origin of Product

United States

Synthetic Methodologies for Z but 2 Ene 1,4 Diamine

Established Synthetic Pathways for Unsaturated Diamines

The creation of unsaturated diamines like the (Z)-isomer of but-2-ene-1,4-diamine often relies on robust and well-documented chemical transformations. These pathways are foundational, providing reliable access to the core structure, which can then be modified for specific applications.

Approaches Utilizing Alkylation of Iminodicarboxylates

A prominent and effective method for synthesizing (Z)-but-2-ene-1,4-diamine involves the N-alkylation of an iminodicarboxylate, which serves as a protected amine surrogate. smolecule.com This approach prevents common side reactions like over-alkylation and allows for the clean introduction of the amine functionalities. smolecule.com The key to this synthesis is a two-step process: the initial alkylation followed by a deprotection step to reveal the free diamine.

The synthesis specifically utilizes di-tert-butyl iminodicarboxylate, which is first deprotonated with a strong base like sodium hydride (NaH) in an appropriate solvent such as dimethylformamide (DMF). The resulting anion then acts as a nucleophile, reacting with a suitable electrophile, cis-1,4-dibromo-2-butene. The choice of the cis-isomer of the dibromoalkene is crucial as the geometry of the double bond is retained throughout the reaction sequence, ensuring the formation of the desired (Z)-diamine. The resulting Boc-protected intermediate is then subjected to acidic hydrolysis, typically using hydrochloric acid (HCl) in dioxane, to remove the tert-butyloxycarbonyl (Boc) protecting groups and yield the final this compound.

Table 1: Reaction Pathway via Alkylation of Di-tert-butyl Iminodicarboxylate

StepReagents and ConditionsPurpose
1. Amine Protection & Deprotonation Di-tert-butyl iminodicarboxylate, Sodium Hydride (NaH), in Dimethylformamide (DMF). Generation of a reactive enolate from the protected amine.
2. Alkylation cis-1,4-dibromo-2-butene added to the enolate solution at 25–60°C. Nucleophilic substitution to form the C-N bonds, yielding the Boc-protected diamine intermediate while retaining the Z-olefin geometry.
3. Deprotection Hydrolysis with HCl in dioxane. Removal of the Boc protecting groups to yield the free this compound.

Convergent and Divergent Synthetic Strategies

In the context of preparing more complex molecules and derivatives based on the this compound scaffold, both convergent and divergent synthetic strategies are applicable. These concepts are widely used in the synthesis of dendrimers and other macromolecules where diamines often serve as linking units. cmu.educrimsonpublishers.comcrimsonpublishers.com

A divergent synthesis would begin with the core molecule, this compound, and sequentially add chemical moieties to the primary amine groups. crimsonpublishers.com This approach is analogous to growing a structure outwards from a central point. For example, one could functionalize the diamine with two equivalents of a substrate in a stepwise fashion.

Stereoselective Synthesis of this compound

The biological and chemical properties of but-2-ene-1,4-diamine are intrinsically linked to the geometry of its carbon-carbon double bond. Therefore, achieving high stereoselectivity in favor of the (Z)-isomer is a primary goal of any synthetic route.

Preparation from (Z)-but-2-ene-1,4-diol Precursors

An alternative and widely used strategy for obtaining this compound is to start from a readily available precursor with the correct stereochemistry, namely (Z)-but-2-ene-1,4-diol. researchgate.net This diol serves as a versatile starting material where the hydroxyl groups can be chemically converted into good leaving groups, facilitating a subsequent nucleophilic substitution to introduce the amine functionalities.

The synthetic sequence generally involves two key transformations:

Activation of Hydroxyl Groups: The diol is treated with reagents to convert the -OH groups into better leaving groups. Common methods include reaction with methanesulfonyl chloride (MsCl) to form a dimesylate or with a halogenating agent like phosphorus tribromide (PBr₃) to form the corresponding dihalide.

Nucleophilic Substitution: The resulting activated intermediate is then reacted with a source of nitrogen, such as sodium azide (B81097) (NaN₃) followed by reduction, or directly with a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis) or the sodium salt of di-tert-butyl iminodicarboxylate. smolecule.com

This pathway leverages the commercial availability of (Z)-but-2-ene-1,4-diol and provides a reliable route to the target diamine with retention of the crucial Z-geometry.

Table 2: Conceptual Synthetic Pathway from (Z)-but-2-ene-1,4-diol

StepTransformationExample ReagentsIntermediate Product
1 Conversion of diol to a derivative with good leaving groups.Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃)(Z)-but-2-ene-1,4-diyl dimethanesulfonate
2 Nucleophilic substitution with a nitrogen source.Sodium azide (NaN₃), followed by reduction (e.g., H₂, Pd/C)This compound

Novel Synthetic Routes and Reaction Conditions

Research into this compound and its derivatives is driven by their potential applications, particularly in medicinal chemistry. For example, the compound has been explored as a vector for delivering elements like boron and fluorine to tumors for cancer therapy and imaging. researchgate.net This has spurred interest in developing both new derivatives and more efficient synthetic routes to the core structure.

While established methods are robust, modern organic synthesis offers novel catalytic approaches that could potentially be adapted for the synthesis of this compound. These include:

Catalytic Hydroamination: Rhodium-catalyzed hydroamination reactions have been developed for the synthesis of vicinal (1,2) diamines from allylic amines. nih.gov The adaptation of such atom-economical catalytic methods for 1,4-diamines remains an area of interest.

Photoredox Catalysis: Visible-light-mediated reactions represent a frontier in synthesis. Protocols for the α-amino alkylation of imines to prepare 1,2-diamines have been developed, showcasing the potential of light-driven methods for C-N bond formation. rsc.org

Enzymatic Processes: Biocatalysis offers high selectivity under mild conditions. Transaminases have been used in processes involving but-2-ene-1,4-diamine as an amine donor, highlighting the interaction of this compound with biological systems and suggesting the potential for enzymatic routes for its synthesis. researchgate.net

These modern techniques, while not yet standard for producing this compound, represent promising directions for future synthetic development, potentially offering milder reaction conditions, improved efficiency, and access to novel derivatives.

Exploration of Electrocatalytic and Catalytic Hydrogenation Approaches

The synthesis of this compound via hydrogenation presents a direct and atom-economical route, primarily starting from but-2-yne-1,4-diol or but-2-yne-1,4-dinitrile. The key challenge lies in achieving high stereoselectivity for the cis-(Z) isomer while preventing over-reduction to the saturated butane-1,4-diamine.

Catalytic Hydrogenation: The selective semi-hydrogenation of alkynes to cis-alkenes is a well-established transformation, critical for producing the (Z) isomer. rsc.orglibretexts.org A common and historically significant method is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). rsc.orglibretexts.org The "poisoning" of the palladium catalyst is crucial; it deactivates the catalyst just enough to prevent the subsequent reduction of the initially formed alkene to an alkane. libretexts.org Because hydrogenation occurs via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, the cis-alkene is the predominant product. libretexts.orgresearchgate.net

Recent advancements have introduced a variety of catalyst systems that offer high selectivity for cis-alkenes under mild conditions. organic-chemistry.org These include catalysts based on palladium, nickel, iridium, and cobalt, often modified with specific ligands to control their activity and selectivity. organic-chemistry.orgchinesechemsoc.org For instance, a (Tetraphenylporphyrin)palladium [Pd(TPP)] complex has been shown to be highly effective for the chemoselective and stereoselective hydrogenation of various alkynes to cis-alkenes. organic-chemistry.org Similarly, gold nanoparticles modified with nitrogen-containing bases can create a "frustrated Lewis pair" interface that activates molecular hydrogen for highly selective cis-alkene formation. acs.org

For the synthesis of this compound from a precursor like but-2-yne-1,4-diol, studies on similar substrates show that palladium and platinum catalysts are highly active. researchgate.net A Pt/SiC catalyst, for example, exhibited excellent selectivity (~96%) for 2-butene-1,4-diol (B106632) from 2-butyne-1,4-diol (B31916). rsc.org The choice of catalyst and reaction conditions is paramount to maximize the yield of the desired unsaturated diamine.

Table 1: Representative Catalyst Systems for Alkyne Semi-Hydrogenation to cis-Alkenes

Catalyst System Precursor Type Key Features Reference
Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) Alkynes Classic heterogeneous catalyst for syn-addition; requires "poisoning" to prevent over-reduction. rsc.orglibretexts.org
Gold Nanoparticles + N-bases Alkynes Forms a frustrated Lewis pair interface; high activity and selectivity for cis-alkenes. acs.org
(Tetraphenylporphyrin)palladium Alkynes Homogeneous catalyst with high chemoselectivity and stereoselectivity. organic-chemistry.org
Ni@Y (Ni(II) in faujasite zeolite) Alkynes Heterogeneous catalyst that mimics homogeneous behavior; effective for various alkynes. chinesechemsoc.org
Pt/SiC Alkynols High conversion and selectivity for the corresponding unsaturated diol. rsc.org
Iron Pincer Complex Dinitriles Homogeneous catalyst for the hydrogenation of nitriles to amines with good functional group tolerance. nih.gov

Electrocatalytic Hydrogenation: Electrocatalysis offers a compelling alternative to traditional methods that often require high-pressure hydrogen gas. nih.gov In an electrocatalytic setup, hydrogen can be generated in situ from water. nih.gov This approach can be applied to the reduction of nitriles to amines. For example, the electrochemical diazidation of alkenes followed by reduction provides a pathway to vicinal diamines. nih.gov While a direct electrocatalytic synthesis of this compound is not prominently documented, the reduction of dinitriles like succinonitrile (B93025) is a known route to diamines. researchgate.net Research on well-defined iron pincer complexes has demonstrated the successful hydrogenation of adipodinitrile to 1,6-hexamethylenediamine, showcasing the potential of molecular catalysts in these transformations. nih.gov Applying such electrocatalytic or homogeneous catalytic methods to an unsaturated dinitrile precursor could theoretically yield this compound, provided the catalyst selectively reduces the nitrile groups without affecting the carbon-carbon double bond.

One-Pot Multicomponent Reactions Incorporating Diamine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product. This approach aligns with the principles of green chemistry by minimizing solvent waste, reducing the number of purification steps, and saving time and energy. scispace.com

While MCRs are frequently used to synthesize complex heterocyclic structures using diamines as key building blocks, their application for the de novo synthesis of a simple scaffold like this compound is less common. However, the principles of MCRs are relevant. Diamines are crucial starting materials in numerous named reactions, such as the Ugi and Biginelli reactions, which generate molecular diversity and complexity in a single step.

For instance, a one-pot, three-component reaction involving ninhydrin, malononitrile, and various linear diamines has been shown to efficiently produce heterocyclic scaffolds in water at room temperature. scispace.com This highlights the utility of diamines as foundational components in constructing larger molecules. The development of an MCR to produce this compound would likely involve the strategic combination of a four-carbon backbone precursor with two nitrogen sources in a single, catalytically driven step.

Table 2: Examples of Multicomponent Reactions Utilizing Diamine Building Blocks | Reaction Name/Type | Reactants | Product Type | Key Advantages | Reference | | --- | --- | --- | --- | | Ninhydrin/Malononitrile/Diamine | Ninhydrin, malononitrile, linear diamines | Imidazolidin-2-ylidene-indenediones | Green approach in water; high yields; no column chromatography. | scispace.com | | Aza-Henry Reaction | Arylnitromethane, Boc-protected aryl aldimine | Chiral 1,2-diamino derivatives | Can be adapted to continuous flow; provides access to chiral diamines. | nih.gov | | Xanthene Synthesis | Dimedone, benzaldehyde, 2-naphthol (B1666908) | Tetrahydro-benzo[α]xanthene-11-one | Uses a caged diamine (DABCO) as a catalyst; solventless conditions. | rsc.org |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, particularly for isolating the desired (Z)-isomer from the (E)-isomer and the fully saturated by-product.

Key parameters that require careful tuning include:

Catalyst Selection and Loading: As discussed in hydrogenation, the choice of catalyst (e.g., Lindlar's vs. a modern homogeneous catalyst) and its concentration are primary factors influencing selectivity. researchgate.net For the semi-hydrogenation of alkynes, additives or "poisons" like quinoline (B57606) or pyridine (B92270) are often used to modulate catalyst activity and prevent over-reduction. researchgate.net

Solvent: The solvent can significantly impact reaction rates and selectivity. For the alkylation-based synthesis of butene-diamines, the choice between dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) has been noted to affect isomer selectivity.

Temperature: Reaction temperature influences both the rate of reaction and the prevalence of side reactions. Lower temperatures often favor higher selectivity but may require longer reaction times. For hydrogenation, temperatures are typically kept mild to avoid over-reduction and isomerization. scispace.com

Pressure: In catalytic hydrogenations using H₂ gas, pressure is a critical variable. Higher pressures can increase the reaction rate but may also lead to a loss of selectivity toward the semi-hydrogenated product. scispace.com

Reaction Time: The duration of the reaction must be optimized to allow for complete conversion of the starting material while minimizing the formation of by-products from subsequent reactions.

A systematic approach, such as the use of Response Surface Methodology (RSM), can be employed to efficiently optimize multiple variables simultaneously. This statistical method allows for the modeling of the relationship between various reaction parameters and the final yield, identifying the optimal conditions with a limited number of experiments.

Table 3: Key Parameters for Optimization in this compound Synthesis

Parameter Potential Impact Optimization Goal
Catalyst System Controls stereoselectivity (Z vs. E) and chemoselectivity (alkene vs. alkane). Maximize Z-isomer formation; prevent over-reduction.
Solvent Affects solubility, catalyst activity, and isomer selectivity. Enhance reaction rate and selectivity for the Z-isomer.
Temperature Influences reaction rate and formation of by-products. Achieve a reasonable reaction rate while minimizing side reactions and isomerization.
Pressure (H₂) Drives the hydrogenation reaction. Use sufficient pressure for conversion without compromising selectivity.
Additives/Modifiers Modulates catalyst activity to prevent over-reduction. Fine-tune catalyst performance for optimal alkene yield.

Scalability and Process Intensification in this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process requires overcoming challenges related to safety, cost, efficiency, and environmental impact. Process intensification (PI) aims to develop dramatically improved manufacturing techniques by using novel reactors and methods that decrease equipment size, energy use, and waste. frontiersin.orgunito.it

For the synthesis of this compound, several PI strategies could be implemented:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems offers significant advantages, including superior heat and mass transfer, improved safety, and higher reproducibility. frontiersin.orgresearchgate.net For a potentially hazardous reaction like hydrogenation, a continuous flow reactor minimizes the volume of reactants handled at any given time. nih.gov Continuous hydrogenation of 2-butyne-1,4-diol in a fixed-bed reactor has been shown to yield different selectivity patterns compared to batch operations, offering a way to tune the desired product mix. researchgate.net

Advanced Reactor Technology: The use of specialized reactors, such as microreactors or Corning® Advanced-Flow™ Reactors, can intensify processes by providing extremely efficient mixing and heat exchange. researchgate.net This level of control can lead to higher yields and selectivities that are not achievable in conventional batch setups.

Catalyst Immobilization and Recycling: For syntheses involving expensive homogeneous catalysts, immobilizing the catalyst on a solid support allows for its use in a continuous flow system and facilitates its recovery and reuse. This improves the economic and environmental profile of the process.

By embracing these modern chemical engineering principles, the production of this compound can be made more efficient, safer, and sustainable.

Table 4: Comparison of Batch vs. Continuous Flow Processing

Feature Batch Processing Continuous Flow Processing
Scale Large, single vessel Small, modular reactor
Heat Transfer Often poor and non-uniform Excellent and highly controlled
Mass Transfer Limited by stirring speed Rapid and efficient mixing
Safety Higher risk due to large volumes of reactants Inherently safer with small reaction volumes
Reproducibility Can vary between batches Highly consistent and reproducible
Process Control Difficult to precisely control parameters Precise control over temperature, pressure, time
Scalability Challenging, often requires re-optimization Simpler scale-up by running longer or in parallel

Advanced Structural Characterization and Spectroscopic Elucidation of Z but 2 Ene 1,4 Diamine

Conformational Analysis via Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the conformational preferences of molecules in solution. For (Z)-but-2-ene-1,4-diamine, NMR studies would provide critical insights into the spatial arrangement of its atoms and the dynamics of its flexible amine sidechains.

Detailed research findings from techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would reveal the scalar coupling network between protons, confirming the connectivity of the butene backbone and the aminomethyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly crucial for conformational analysis. Through-space correlations observed in a NOESY spectrum would provide evidence for the preferred spatial proximity of protons. For instance, NOE cross-peaks between the vinyl protons and the methylene (B1212753) protons of the amine groups would help to define the rotational conformation around the C-C single bonds. The magnitude of these NOEs could be used to estimate internuclear distances, which can then be compared with distances from computationally modeled conformers to determine the most stable solution-state structure.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1/C4 (-CH₂) ~3.3 - 3.5 ~40 - 45
C2/C3 (=CH) ~5.5 - 5.7 ~128 - 132
-NH₂ Variable (broad) -

Note: This table is illustrative and represents expected chemical shift ranges. Actual experimental values are not available.

Vibrational Spectroscopic Investigations (Infrared and Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are essential for identifying functional groups and studying intermolecular forces such as hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the N-H, C-H, C=C, and C-N bonds. The N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹, would be sensitive to hydrogen bonding. In a condensed phase, the presence of broad bands in this region would indicate intermolecular N-H···N hydrogen bonds. The C=C stretching vibration of the cis-alkene would be expected around 1650 cm⁻¹. Due to the symmetry of the molecule, this mode might be weak in the IR spectrum but strong in the Raman spectrum. The C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. A comparative analysis of the spectra in different solvents or at varying concentrations could further elucidate the nature and extent of intermolecular interactions.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H stretch 3300 - 3500 IR, Raman
C-H stretch (sp²) 3000 - 3100 IR, Raman
C-H stretch (sp³) 2850 - 3000 IR, Raman
C=C stretch ~1650 Raman (strong), IR (weak)
N-H bend 1590 - 1650 IR
C-N stretch 1000 - 1250 IR

Note: This table is based on characteristic group frequencies. Specific experimental data for the title compound is not available.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a key analytical tool for determining the exact molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns upon ionization, significant structural information can be deduced.

In an HRMS experiment, this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation of this molecular ion would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which in this case would involve the loss of a hydrogen radical to form a stable iminium ion. Another plausible fragmentation pathway would be the cleavage of the C-C single bonds adjacent to the double bond. The precise masses of the fragment ions, as determined by HRMS, would allow for the confident assignment of their elemental compositions, thereby enabling a detailed reconstruction of the fragmentation pathways.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z (Proposed) Proposed Fragment Structure Fragmentation Pathway
[M]+• [C₄H₁₀N₂]+• Molecular Ion
[M-H]+ [C₄H₉N₂]+ Alpha-cleavage
[M-NH₂]+ [C₄H₈N]+ Loss of amino radical
[M-CH₂NH₂]+• [C₃H₇N]+• Cleavage of C-C single bond

Note: This table presents hypothetical fragmentation data. Experimental mass spectrometric analysis of this compound is not available in the searched literature.

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information with high precision.

The crystallographic data would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form. This would allow for a direct comparison with the solution-state conformations inferred from NMR studies. Furthermore, the crystal structure would reveal the packing of the molecules in the unit cell and detail the intermolecular interactions, such as hydrogen bonding networks, that govern the solid-state architecture. The planarity of the C=C double bond and the geometry of the amine groups would be determined with high accuracy.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
C=C Bond Length ~1.34 Å
C-N Bond Length ~1.47 Å
H-N···N Distance ~2.0 - 2.5 Å (for H-bonds)

Note: This table contains expected values based on typical molecular geometries. No published crystal structure for this compound has been found.

Reactivity and Derivatization Chemistry of Z but 2 Ene 1,4 Diamine

Nucleophilic Reactivity of Amine Moieties

The primary amine groups in (Z)-but-2-ene-1,4-diamine are nucleophilic centers, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to its application in the synthesis of more complex molecules and materials. The lone pair of electrons on the nitrogen atoms allows for attack on electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common reactions involving the amine moieties include alkylation and acylation. In alkylation reactions , the amine groups can react with alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. libretexts.orgmasterorganicchemistry.com For instance, reaction with an excess of an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid would lead to the corresponding N,N,N',N'-tetra-alkylated derivative.

Acylation reactions occur with acylating agents such as acid chlorides or anhydrides to form stable amide linkages. libretexts.orglibretexts.org These reactions are typically rapid and can be used to protect the amine groups or to introduce new functional moieties into the molecule. The resulting amides are generally less nucleophilic and less basic than the parent amines.

The nucleophilicity of the amine groups is central to the derivatization of this compound for various applications. The table below summarizes the expected products from typical nucleophilic substitution reactions.

Reaction TypeElectrophile ExampleProduct Type
AlkylationMethyl Iodide (CH₃I)N-methylated diamine
AcylationAcetyl Chloride (CH₃COCl)N,N'-diacetyl-diamine
SulfonylationTosyl Chloride (TsCl)N,N'-ditosyl-diamine

Transformations Involving the Alkenyl Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic addition and other transformations characteristic of alkenes. These reactions provide a pathway to modify the carbon skeleton and introduce new functional groups, converting the unsaturated diamine into a variety of saturated and functionalized derivatives.

One of the most common transformations is hydrogenation . In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), the double bond can be reduced to a single bond, yielding butane-1,4-diamine. quora.comresearchgate.net This reaction proceeds via the syn-addition of hydrogen across the double bond. The choice of catalyst and reaction conditions can influence the efficiency of the hydrogenation.

The alkenyl moiety can also undergo electrophilic addition reactions . For example, reaction with hydrogen halides (H-X) would proceed via protonation of the double bond to form a secondary carbocation, which is then attacked by the halide ion. pearson.com Addition of halogens like bromine (Br₂) would result in the formation of a vicinal dibromide. Due to the presence of the basic amine groups, these reactions would likely require acidic conditions to protonate the amines and prevent them from interfering with the electrophile.

Furthermore, the double bond can participate in cycloaddition reactions , such as the Diels-Alder reaction if the diamine is suitably derivatized to act as a dienophile, or [2+2] cycloadditions under photochemical conditions. libretexts.orglibretexts.org

Reaction TypeReagent ExampleProduct Type
HydrogenationH₂ / Pd/CButane-1,4-diamine
HydrohalogenationHBr2-Bromobutane-1,4-diamine
HalogenationBr₂2,3-Dibromobutane-1,4-diamine
Epoxidationm-CPBA2,3-Epoxybutane-1,4-diamine

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, with two nucleophilic amine groups positioned at the 1 and 4 positions relative to a central double bond, makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds.

A key application is the synthesis of 3-pyrrolines (2,5-dihydro-1H-pyrroles). This can be achieved through intramolecular cyclization pathways. For example, derivatives of this compound can undergo ring-closing reactions to form the five-membered pyrroline (B1223166) ring. A related synthesis starts from the precursor (Z)-1,4-dichloro-2-butene, which upon monoamination followed by an intramolecular ring-closing reaction, yields 3-pyrroline. organic-chemistry.org This highlights the utility of the cis-but-2-ene-1,4-disubstituted framework for accessing this class of heterocycles. nih.gov

The primary amine groups of this compound readily react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a carbon-nitrogen double bond. redalyc.org When reacted with two equivalents of an aldehyde or ketone, a bis-imine is formed.

The general reaction is as follows: R-CHO + H₂N-CH₂-CH=CH-CH₂-NH₂ + OHC-R → R-CH=N-CH₂-CH=CH-CH₂-N=CH-R + 2 H₂O

These reactions are often catalyzed by acid and are typically reversible. libretexts.org The resulting imine derivatives are themselves versatile intermediates in organic synthesis. The formation of Schiff bases is a common strategy for creating ligands for metal complexes or for constructing more complex molecular architectures.

Carbonyl CompoundProduct
BenzaldehydeN,N'-Dibenzylidene-(Z)-but-2-ene-1,4-diamine
AcetoneN,N'-Diisopropylidene-(Z)-but-2-ene-1,4-diamine
SalicylaldehydeN,N'-Bis(2-hydroxybenzylidene)-(Z)-but-2-ene-1,4-diamine

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic olefins, including nitrogen heterocycles. wikipedia.orgharvard.edu While this compound itself is not a direct substrate for RCM, its derivatives containing terminal alkene functionalities are excellent precursors for this transformation.

For example, N,N'-diallylation of this compound would produce a diene substrate suitable for RCM. Treatment of this N,N'-diallyl derivative with a ruthenium-based catalyst, such as a Grubbs catalyst, would be expected to induce an intramolecular metathesis reaction. nih.gov This would lead to the formation of a seven-membered unsaturated diazacycle (a dihydrodiazepine), with the expulsion of ethylene (B1197577) as a byproduct. The success of RCM in synthesizing nitrogen heterocycles is well-documented, and this strategy provides a modern and efficient route to medium-sized rings that can be challenging to prepare via other methods. nih.govnih.gov

RCM Precursor (from this compound)Metathesis CatalystHeterocyclic Product
N,N'-Diallyl-(Z)-but-2-ene-1,4-diamineGrubbs Catalyst1,4,5,7-Tetrahydro-1H-1,4-diazepine
N-Allyl-N'-pent-4-enyl-(Z)-but-2-ene-1,4-diamineHoveyda-Grubbs CatalystSubstituted Dihydrodiazepine

Formation of Functionalized Derivatives for Downstream Chemical Applications

The dual reactivity of this compound allows for the synthesis of a wide array of functionalized derivatives that can serve as versatile intermediates in multi-step synthetic sequences. By selectively reacting either the amine or the alkene moieties, or both, a diverse range of molecular scaffolds can be accessed.

For instance, protection of the amine groups, for example by acylation to form amides, allows for subsequent chemistry to be performed selectively at the double bond. The resulting functionalized, N-protected butane-1,4-diamine derivative can then be deprotected to reveal the free amines for further reactions. This protection-deprotection strategy is a cornerstone of modern organic synthesis and greatly expands the utility of bifunctional starting materials like this compound.

Functionalized derivatives of this diamine can be used in the synthesis of polymers, as ligands for catalysis, or as building blocks for pharmacologically active molecules. The introduction of chiral auxiliaries to the amine groups could enable its use in asymmetric synthesis, while attachment of polymerizable groups to the nitrogen atoms could lead to the formation of functional materials. The ability to create stereodefined Z-alkenes bearing reactive functionalities is a significant challenge in organic synthesis, and molecules like this compound provide a valuable platform for accessing such structures. nih.gov

Catalytic Applications Employing Z but 2 Ene 1,4 Diamine and Its Derivatives

Role as an Organic Base and Promoter in Chemical Reactions

(Z)-but-2-ene-1,4-diamine, also known as cis-1,4-diamino-2-butene, has demonstrated utility as a "smart" amine donor in transaminase-catalyzed reactions researchgate.net. In these biotransformations, the diamine serves as a sacrificial cosubstrate, promoting the conversion of a ketone to a chiral amine. The efficacy of both cis- and trans-but-2-ene-1,4-diamine in these roles is attributed to the subsequent irreversible cyclization and tautomerization of the co-product, which shifts the reaction equilibrium towards the desired product formation researchgate.net. This strategy addresses the often unfavorable equilibrium of transamination reactions, leading to high conversions.

While its role as a promoter in biocatalysis is documented, the application of this compound as a general organic base in broader chemical synthesis is not extensively reported in the scientific literature. Organic bases are typically characterized by their ability to deprotonate other molecules without acting as a nucleophile. Such non-nucleophilic bases are often sterically hindered to prevent unwanted side reactions.

Organocatalytic Applications of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral diamines are a prominent class of organocatalysts, particularly in asymmetric synthesis where they can activate substrates through the formation of chiral enamines or iminium ions. However, a review of the scientific literature reveals a notable absence of studies employing this compound or its simple derivatives as primary organocatalysts. While the broader class of chiral diamines has been extensively developed and applied in a variety of organocatalytic transformations, the specific use of the this compound scaffold in this context remains an unexplored area of research.

Metal-Catalyzed Reactions Mediated by this compound Ligands

The ability of diamines to act as bidentate ligands for transition metals is a cornerstone of coordination chemistry and catalysis. These metal-diamine complexes are pivotal in a vast array of chemical transformations. Despite this, there is a significant lack of reported applications specifically utilizing this compound as a ligand in metal-catalyzed reactions. The following subsections reflect this gap in the current body of scientific literature.

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Chiral diamine derivatives have been successfully employed as ligands for various metals to induce high enantioselectivity in a multitude of reactions. However, based on available scientific literature, there are no specific reports on the application of chiral derivatives of this compound in asymmetric catalysis. This suggests that the potential of this particular structural motif as a chiral ligand remains to be investigated.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the basis of many modern synthetic methodologies. The ligands employed play a crucial role in determining the efficiency and selectivity of these reactions. A thorough review of the literature indicates that this compound has not been reported as a ligand in metal-catalyzed carbon-carbon or carbon-heteroatom bond-forming reactions.

In the field of polymerization, metal complexes are often used as catalysts to control the polymer's structure and properties. Diamine ligands can influence the catalytic activity and the resulting polymer's characteristics. There is currently no scientific literature describing the use of this compound or its derivatives as ligands in metal-catalyzed polymerization reactions. Furthermore, its potential use as a monomer or initiator in polymerization processes has not been reported.

Heterogenization Strategies for this compound Based Catalysts

Heterogenization involves immobilizing a homogeneous catalyst onto a solid support. This strategy offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. While this is a common approach to enhance the practical applicability of various catalysts, there are no reported studies on the heterogenization of catalysts based on this compound. The development of such supported catalysts would be contingent on the prior establishment of its utility in homogeneous catalysis.

Applications in Polymer Science and Advanced Materials

(Z)-but-2-ene-1,4-diamine as a Monomer for Polycondensation Reactions

The bifunctional nature of this compound, possessing two reactive amine groups, makes it a prime candidate as a monomer for step-growth polymerization, specifically polycondensation reactions. This process involves the reaction of the diamine with a suitable comonomer, typically a diacid or its derivative, to form a long-chain polymer with the concomitant elimination of a small molecule, such as water.

Synthesis of Polyamides and Polyimines

Diamines are fundamental components in the synthesis of polyamides, a class of high-performance polymers known for their excellent mechanical properties and thermal stability. The reaction of this compound with a dicarboxylic acid or acyl chloride would lead to the formation of a polyamide. The incorporation of the unsaturated butene backbone from the diamine is expected to influence the polymer's physical properties, such as its melting point, solubility, and crystallinity, by introducing a kink in the polymer chain. This structural feature can disrupt the close packing of polymer chains, potentially leading to materials with increased flexibility or altered mechanical responses compared to polyamides derived from saturated diamines.

Similarly, polyimines, another class of high-performance polymers, are synthesized through the polycondensation of a diamine with a dianhydride. The use of this compound in such reactions would result in a polyimine with an unsaturated segment in its repeating unit. This could offer a route to post-polymerization modification through reactions at the double bond, allowing for the introduction of further functionalities or for cross-linking of the polymer chains.

While the general principles of polyamide and polyimine synthesis are well-established, specific research detailing the polymerization of this compound and the properties of the resulting polymers is not widely available in the public domain. However, the foundational chemistry of polycondensation provides a clear theoretical framework for its potential in creating novel unsaturated polyamides and polyimines.

Table 1: Potential Comonomers for Polycondensation with this compound

Comonomer Type Example Comonomer Resulting Polymer Class
Dicarboxylic Acid Adipic acid Polyamide
Acyl Chloride Terephthaloyl chloride Polyamide

Incorporation into Advanced Polymeric Scaffolds

The unique geometry of this compound can be exploited in the design of advanced polymeric scaffolds, particularly for biomedical applications. The introduction of this monomer into a polymer backbone can create specific spatial arrangements that may be beneficial for applications such as tissue engineering or controlled drug release. The unsaturation within the polymer chain also presents a site for further chemical modification, allowing for the attachment of bioactive molecules or for tuning the scaffold's degradation rate. Research in this specific area is still in its nascent stages, with the potential for creating novel biomaterials with tailored functionalities.

Supramolecular Assembly and Self-Organization Mediated by this compound

The amine groups of this compound can participate in non-covalent interactions, such as hydrogen bonding, which are the driving forces behind supramolecular assembly and self-organization. While the parent diamine itself is a small molecule, its derivatives can be designed to self-assemble into well-defined nanostructures. For instance, by attaching long alkyl chains to the amine groups, amphiphilic molecules can be created that may form micelles, vesicles, or other ordered aggregates in solution. The stereochemistry of the central double bond would play a crucial role in directing the packing of these molecules and the morphology of the resulting supramolecular structures.

Cross-linking Agent in Polymer Networks and Resins

The two primary amine groups of this compound make it a potential cross-linking agent for various polymer systems, particularly for epoxy resins. In this application, the amine groups react with the epoxide rings of the resin to form a rigid, three-dimensional network. The use of an unsaturated diamine as a curing agent can introduce double bonds into the cross-linked network. These double bonds can serve as sites for subsequent reactions, such as vulcanization, or they may impart specific mechanical properties to the cured resin. The rigidity of the butene segment could also influence the cross-link density and the thermal and mechanical properties of the final thermoset material.

Table 2: Potential Applications of this compound as a Cross-linking Agent

Polymer System Cross-linking Mechanism Potential Benefit
Epoxy Resins Reaction of amine groups with epoxide rings Introduction of unsaturation for post-curing modifications
Polyurethanes Reaction with isocyanates Modification of network structure and properties

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components at the molecular or nanometer scale. This compound can be utilized in the synthesis of such materials through several routes. For example, it can be used as a linker molecule to connect inorganic nanoparticles or clusters within a polymer matrix. The amine groups can coordinate to metal centers on the surface of inorganic materials, while the double bond can be polymerized or reacted with an organic matrix.

Another approach is its use in sol-gel synthesis. The amine groups can act as catalysts or can be incorporated into the inorganic network through reactions with precursors like alkoxysilanes. This would result in a hybrid material where the organic diamine is covalently bonded to the inorganic (e.g., silica) network, potentially leading to materials with enhanced thermal stability, mechanical strength, and tailored surface properties.

Theoretical and Computational Investigations of Z but 2 Ene 1,4 Diamine

Electronic Structure Calculations (Density Functional Theory, Ab initio)

DFT calculations, particularly using hybrid functionals such as B3LYP, have been shown to be effective in describing the electronic properties of such molecules. These methods are often favored for their balance of computational cost and accuracy, especially for systems with significant electron correlation. Unrestricted DFT (UDFT) can be a useful tool for studying related open-shell singlet biradicals, though careful consideration of its limitations is necessary. semanticscholar.org

Ab initio methods, while computationally more demanding, offer a higher level of theory and can provide benchmark data for calibrating DFT results. For complex systems, however, DFT often provides a more practical approach to understanding electronic structure. semanticscholar.org

Key electronic properties that can be determined from these calculations include:

Ionization Potential: Related to the energy of the Highest Occupied Molecular Orbital (HOMO).

Electron Affinity: Related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Global Hardness and Softness: Indicators of the molecule's resistance to change in its electron distribution.

Electronegativity: The tendency of the molecule to attract electrons.

Table 1: Calculated Electronic Properties of (Z)-but-2-ene-1,4-diamine
PropertyCalculated Value (Exemplary)Method
HOMO Energy-8.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap9.7 eVDFT/B3LYP
Dipole Moment1.5 DDFT/B3LYP

Conformational Energy Landscape and Tautomerism Studies

The conformational flexibility of this compound is a key determinant of its chemical behavior. Theoretical studies can map the potential energy surface (PES) to identify stable conformers and the energy barriers for their interconversion. The presence of the cis-double bond restricts rotation around the C=C bond, but rotations around the C-C and C-N single bonds can lead to various conformers.

Computational investigations of similar diols, like 2-butene-1,4-diol (B106632), have revealed the existence of both unfolded and semicyclic conformers. researchgate.net A similar landscape can be expected for the diamine analogue, with different conformers arising from the orientation of the amine groups. These studies typically involve scanning the dihedral angles of the rotatable bonds and calculating the energy at each point to construct the PES.

Tautomerism is another important aspect to consider. For this compound, imine-enamine tautomerism is a possibility, although the diamine form is generally expected to be the most stable. Computational studies can quantify the relative energies of different tautomers, providing insight into their potential role in reaction mechanisms.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of this compound in a condensed phase, particularly in solution. These simulations model the atomic motions of the solute and solvent molecules over time, providing a dynamic picture of intermolecular interactions.

Key insights that can be gained from MD simulations include:

Solvation Structure: The arrangement of solvent molecules around the diamine, which can be characterized by radial distribution functions.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine groups and protic solvents.

Dynamic Properties: Diffusion coefficients and rotational correlation times, which describe the translational and rotational motion of the molecule in solution.

The choice of force field is crucial for the accuracy of MD simulations. For organic molecules like this compound, generalized AMBER force fields (GAFF) are often employed. mdpi.com For studying the molecule in different environments, such as at interfaces or within nanopores, specialized non-equilibrium MD (NEMD) techniques can be used. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for its characterization and for interpreting experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This helps in assigning the vibrational modes observed in experimental spectra to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the assignment of peaks in NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterPredicted Value (Exemplary)
IRN-H stretch~3400 cm⁻¹
IRC=C stretch~1650 cm⁻¹
¹H NMR=C-H chemical shift~5.5 ppm
¹³C NMRC=C chemical shift~130 ppm
UV-Visλmax~200 nm

Mechanistic Insights into Reaction Pathways Involving this compound

Computational methods are instrumental in elucidating the mechanisms of reactions involving this compound. DFT calculations can be used to map the reaction energy profile, identifying transition states and intermediates. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in enzymatic transamination reactions where this compound can act as an amine donor, computational studies can help to understand the binding of the substrate to the enzyme's active site and the subsequent steps of the catalytic cycle. researchgate.net The cyclization and tautomerization of the co-product, which drives the reaction equilibrium, can also be modeled computationally. researchgate.net

In-depth DFT studies can provide insights into factors governing regioselectivity and stereoselectivity in reactions. rsc.org By calculating the activation energies for different possible pathways, the most favorable route can be determined.

Computational Design of Novel Derivatives and Analogues

The scaffold of this compound can be used as a starting point for the computational design of new molecules with desired properties. By systematically modifying the structure and calculating the properties of the resulting derivatives, large chemical spaces can be explored in silico.

This approach, often referred to as rational or computer-aided drug design, can be used to optimize properties such as:

Binding affinity to a biological target.

Reactivity in a specific chemical transformation.

Physicochemical properties like solubility and lipophilicity.

For example, novel derivatives could be designed as inhibitors for specific enzymes or as building blocks for new materials. nih.govnih.gov Computational screening can prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Biocatalytic Transformations Involving Z but 2 Ene 1,4 Diamine

Role as a Sacrificial Co-substrate and Amine Donor in Enzymatic Transamination Reactions

In enzymatic transamination reactions, (Z)-but-2-ene-1,4-diamine serves as an efficient sacrificial co-substrate and amine donor. researchgate.net The primary goal of these reactions is often the asymmetric synthesis of optically pure amines from prochiral ketone substrates, a critical transformation in the pharmaceutical and chemical industries. Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govwikipedia.org

The challenge in many transamination processes is the unfavorable thermodynamic equilibrium, which often lies on the side of the starting materials, leading to low product yields. researchgate.net this compound is employed as a "smart" amine donor to circumvent this issue. By using it as the source of the amino group, the reaction equilibrium can be shifted decisively toward the formation of the desired amine product. researchgate.net Research has demonstrated that employing the (Z)-isomer of but-2-ene-1,4-diamine leads to excellent conversions and high enantiomeric purity of the target amine products. researchgate.net The use of a small excess of this amine donor has been shown to achieve high conversions, ranging from 78% to 99%, with enantiomeric excesses often exceeding 99%. researchgate.net

Below is a table summarizing the effectiveness of this compound as an amine donor in the transamination of a prochiral ketone, 3,4-dihydro-2H-1,5-benzoxathiepin-3-one, as a representative example.

FeatureResult
Conversion Rate 78–99%
Enantiomeric Excess (e.e.) Up to >99%
Required Stoichiometry Small excess of amine donor

Mechanistic Studies of Enzyme-Substrate Interactions

The mechanism of transamination catalyzed by amine transaminases is a two-stage process that relies on the pyridoxal-5'-phosphate (PLP) cofactor. nih.govwikipedia.org

First Half-Reaction:

The process begins with the this compound substrate entering the enzyme's active site.

Its amino group performs a nucleophilic attack on the internal aldimine formed between PLP and a lysine (B10760008) residue of the enzyme.

This leads to the formation of an external aldimine with the substrate.

A tautomerization event occurs, followed by hydrolysis, which releases the deaminated co-product and yields the aminated cofactor, pyridoxamine-5'-phosphate (PMP). nih.govwikipedia.org

Second Half-Reaction:

The prochiral ketone substrate enters the active site.

The amino group from the PMP cofactor is transferred to the ketone.

This forms a new external aldimine, which, after tautomerization and hydrolysis, releases the newly synthesized chiral amine product.

The PLP cofactor is regenerated in its original state, ready to begin another catalytic cycle. nih.govwikipedia.org

The interaction between this compound and the enzyme is highly efficient, allowing for the effective transfer of its amino group to the PLP cofactor, which is a prerequisite for the subsequent amination of the target ketone.

Chemical Strategies for Shifting Thermodynamic Equilibrium in Biocatalytic Processes

The key to the success of this compound as a sacrificial amine donor is the irreversible transformation of its corresponding keto co-product. researchgate.net This strategy effectively removes a product from the reaction equilibrium, driving the synthesis of the desired amine forward in accordance with Le Châtelier's principle.

The process unfolds as follows:

Amine Donation: this compound donates one of its amine groups, converting it into an unstable amino-aldehyde intermediate.

Cyclization and Tautomerization: This intermediate spontaneously undergoes an intramolecular cyclization and dehydration, forming 5H-pyrrole. This species then rapidly tautomerizes into the more stable aromatic compound, 1H-pyrrole. researchgate.net

Irreversible Polymerization: The resulting 1H-pyrrole is prone to polymerization. As the transamination reaction proceeds, this polymerization becomes visually evident as a strong coloration develops in the reaction mixture. researchgate.net

This sequence of spontaneous and irreversible reactions removes the co-product from the equilibrium, creating a strong thermodynamic pull that shifts the entire process towards the formation of the chiral amine product. This allows for the achievement of nearly complete conversion, a significant advantage that makes this biocatalytic system highly attractive from a synthetic standpoint. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings on (Z)-but-2-ene-1,4-diamine

The primary academic contributions related to this compound, also known as cis-1,4-diamino-2-butene, have been predominantly in the fields of biocatalysis and medicinal chemistry.

Biocatalytic Applications: A significant finding is the application of this compound as a "smart" amine donor in transaminase-catalyzed reactions. researchgate.netamanote.comdtu.dk In these enzymatic processes, which are crucial for the synthesis of valuable chiral amines, the reaction equilibrium often disfavors product formation. This compound serves as an efficient sacrificial amine donor. After donating its amino groups, the resulting intermediate undergoes an intramolecular cyclization and tautomerization to form a stable pyrrole (B145914) derivative. researchgate.net This irreversible step effectively removes the co-product from the reaction, shifting the thermodynamic equilibrium towards the desired chiral amine product, resulting in high conversion rates and enantiomeric excess. researchgate.net Studies have shown that the cis-isomer is particularly effective in these applications. researchgate.net

Medicinal Chemistry and Drug Delivery: Research has explored this compound as a structural analogue of putrescine, a naturally occurring polyamine. nih.gov This mimicry allows it to be recognized and actively transported into cells via the polyamine transport system, which is often upregulated in cancer cells. nih.gov This has led to its investigation as a vector for targeted drug delivery. nih.gov Specifically, derivatives of this compound have been synthesized to carry elements like boron (¹⁰B), fluorine (¹⁸F), or iodine (¹³¹I) for applications in boron neutron capture therapy (BNCT) and tumor imaging techniques like positron emission tomography (PET). nih.gov

Area of Contribution Key Finding Significance
Biocatalysis Serves as an effective sacrificial amine donor in transaminase-catalyzed reactions. researchgate.netOvercomes unfavorable reaction equilibria, leading to high yields (78-99%) and enantiomeric excess (>99%) of chiral amines. researchgate.net
Medicinal Chemistry Acts as a putrescine analogue, utilizing the polyamine transport system for cellular uptake. nih.govEnables targeted delivery of therapeutic or imaging agents (e.g., ¹⁰B, ¹⁸F, ¹³¹I) to tumor cells. nih.gov

Identification of Unexplored Reactivity Pathways and Functionalization Opportunities

The bifunctional nature of this compound—possessing both nucleophilic amine groups and an electron-rich double bond—opens up a vast landscape of unexplored chemical transformations.

Cycloaddition Reactions: The cis-alkene moiety is a prime candidate for various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions could generate complex, stereodefined cyclic and heterocyclic structures that are valuable scaffolds in medicinal chemistry and materials science.

Alkene Metathesis: The double bond could participate in ring-closing, ring-opening, or cross-metathesis reactions, providing pathways to novel macrocycles, polymers, or functionalized olefins.

Selective Amine Functionalization: The two primary amine groups present opportunities for selective mono- or di-functionalization. nih.govnih.gov Developing protocols for orthogonal protection and derivatization would yield a diverse library of unsymmetrical diamine building blocks, which are highly sought after in synthetic chemistry. chemrxiv.org

Deaminative Functionalization: Recent advances in catalytic deaminative functionalization could be applied to transform the C-N bonds into other valuable chemical bonds (e.g., C-C, C-O, C-halogen), further expanding the synthetic utility of this diamine scaffold. nih.gov

Potential for Next-Generation Ligand Design and Catalytic Systems

Diamine-containing molecules are foundational as ligands in coordination chemistry and catalysis. tcichemicals.comtcichemicals.comrsc.org The unique geometry of this compound offers intriguing possibilities for creating novel ligand architectures.

Bidentate Ligand Scaffolds: The two amine groups can act as a bidentate N,N-ligand, chelating to a metal center. The four-carbon backbone with the Z-configured double bond would enforce a specific bite angle and conformational rigidity that is distinct from saturated butane-1,4-diamine or the corresponding E-isomer. This constrained geometry could induce high levels of stereoselectivity in asymmetric catalysis, such as in transfer hydrogenation or C-N coupling reactions. tcichemicals.comwikipedia.org

Chiral Ligand Synthesis: Derivatization of the amine groups with chiral auxiliaries could produce C₂-symmetric or non-symmetrical chiral ligands. researchgate.net Such ligands are critical for a wide range of enantioselective transformations, and the rigid (Z)-alkene backbone could effectively translate chiral information from the ligand to the catalytic center. uwindsor.ca

Multimetallic and Cooperative Catalysis: The diamine can be functionalized to create more complex ligand systems capable of binding multiple metal centers or incorporating additional functional groups (e.g., phosphines, N-heterocyclic carbenes) to enable cooperative catalysis. nih.gov

Emerging Areas for Materials Science Integration and Molecular Engineering

The integration of this compound into advanced materials is a largely unexplored but promising field. Its defined stereochemistry and reactive handles are ideal for constructing precisely engineered materials.

Polyamide Synthesis: As a diamine monomer, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form unsaturated polyamides. savemyexams.comnih.gov The Z-configuration of the double bond in the polymer backbone would significantly influence the polymer's secondary structure, chain packing, and ultimately its macroscopic properties (e.g., thermal stability, mechanical strength, and solubility) compared to polymers derived from saturated or trans-unsaturated diamines. researchgate.netrenewable-carbon.eunih.gov These novel polyamides could find applications as high-performance fibers, films, or engineering plastics. mdpi.com

Polymer Network and Hydrogel Formation: The double bond offers a site for post-polymerization modification or cross-linking through radical or photochemical processes. This could be used to create robust polymer networks, hydrogels, or coatings with tunable properties. The incorporation of the diamine could also enhance degradability and biocompatibility. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The diamine can be functionalized to serve as a strut or linker in the construction of novel MOFs. The rigidity and defined length of the (Z)-but-2-ene backbone could lead to frameworks with unique pore geometries and functionalities, suitable for applications in gas storage, separation, or catalysis.

Challenges and Perspectives in Stereoselective Synthesis of Unsaturated Diamines

A significant hurdle to the widespread application of this compound is the challenge associated with its stereoselective synthesis. The synthesis of Z-alkenes, in general, is thermodynamically disfavored compared to their E-isomers, requiring kinetically controlled reaction conditions. nih.govnih.gov

Current Challenges:

Stereocontrol: Many synthetic routes to 1,4-diamino-2-butenes, such as the reduction of corresponding dinitriles or diazides, often yield mixtures of E and Z isomers that are difficult to separate. acs.org

Functional Group Tolerance: Achieving high Z-selectivity often relies on specific catalytic systems (e.g., Lindlar-type catalysts for alkyne semi-hydrogenation) that may not be compatible with other functional groups required for more complex derivatives. rsc.orgrsc.org

Future Perspectives:

Advanced Catalytic Methods: There is a need to develop novel catalytic systems that can directly and stereoselectively construct the (Z)-1,4-diamine scaffold. This could involve advances in nickel- or copper-catalyzed alkene functionalization, such as 1,2-carboamination, tailored for this specific target. chemrxiv.orgacs.org

Electro- and Photochemistry: Emerging techniques in electrosynthesis and photoredox catalysis offer new mechanistic pathways that could provide unprecedented levels of stereocontrol under mild conditions, potentially enabling the direct conversion of simple precursors into the desired Z-isomer. rsc.org

Biocatalytic Routes: Engineering enzymes or developing novel biocatalytic cascades could provide a highly selective and sustainable route to this compound and its derivatives, bypassing the challenges of traditional organic synthesis. nih.gov

Overcoming these synthetic challenges will be critical to unlocking the full potential of this compound as a versatile building block in catalysis, materials science, and medicine.

Q & A

Q. What are the common synthetic routes for (Z)-but-2-ene-1,4-diamine in laboratory settings?

this compound can be synthesized via two primary methods:

  • Allylic amine conversion : Allylic amines are treated with TsCl and KOH in ether, followed by reaction with amines (e.g., aniline) in DMF using a White catalyst (2 mol%) and ligand L5 (5 mol%) under aerobic conditions .
  • Cyclic carbamate precursor : Direct formation from a cyclic carbamate using similar catalytic conditions, which avoids intermediate isolation and improves stereochemical control . Additional methods involve derivatization of (Z)-but-2-ene-1,4-diol, such as conversion to dimethanesulfonate intermediates, followed by functionalization with amines .

Q. Which spectroscopic techniques are employed to characterize this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm regiochemistry and stereochemistry (e.g., coupling constants for Z/E isomer distinction) .
  • IR spectroscopy : Identifies functional groups like hydroxyl or amine stretches .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the choice of catalyst influence stereoselectivity in this compound synthesis?

Catalysts such as RuCl3_3 enable stereocontrolled transformations. For example, RuCl3_3-catalyzed cis-dihydroxylation of (Z)-but-2-ene-1,4-diyl dimethanesulfonate yields meso-diol intermediates, which cyclize with aromatic amines to form stereodefined pyrrolidines . Ligand design (e.g., phosphine or sulfonyl-based ligands) further modulates enantioselectivity in asymmetric syntheses .

Q. What mechanistic insights explain the cyclization reactions of this compound derivatives?

Cyclization often proceeds via nucleophilic attack of amines on activated dienes (e.g., dimethanesulfonate intermediates). The stereochemistry of the starting diene dictates the stereochemical outcome of the heterocyclic product. For example, (Z)-configured substrates favor cis addition pathways, leading to meso-dihydroxypyrrolidines . Computational studies (DFT) can model transition states to rationalize selectivity .

Q. How do competing synthetic methodologies impact the yield and purity of this compound?

  • Carbamate route : Higher yields (70–85%) but requires anhydrous conditions and inert atmospheres .
  • Diol-derived routes : Lower yields (50–66%) due to side reactions (e.g., over-oxidation) but offer scalability . Contradictions in reported yields often arise from differences in catalyst loading, solvent polarity, or workup protocols. Purity is typically assessed via HPLC or GC-MS, with impurities traced to incomplete cyclization or residual solvents .

Applications in Scientific Research

Q. How is this compound utilized in bioactive heterocycle synthesis?

It serves as a precursor for:

  • Pyrrolidines : Cyclization with aromatic amines yields meso-3,4-dihydroxypyrrolidines, which are scaffolds for kinase inhibitors or antimicrobial agents .
  • Benzodiazepine analogs : Click chemistry approaches enable one-pot synthesis of 1,4-disubstituted diamines for drug discovery .

Q. What advanced analytical methods resolve stereoisomers of this compound derivatives?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
  • Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints for diastereomers .
  • GC-MS with derivatization : Enhances volatility for trace analysis, as demonstrated in polyamine quantification studies .

Methodological Considerations

  • Reaction optimization : Screen catalysts (e.g., RuCl3_3, Pd/C) and ligands to balance yield and selectivity .
  • Scale-up challenges : Dimethanesulfonate intermediates require careful handling due to moisture sensitivity .
  • Safety protocols : Use fume hoods for volatile intermediates (e.g., TsCl) and avoid skin contact with diamines .

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